molecular formula C10H7ClF3N3O B2717499 (1-(4-Chloro-2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 1271665-51-0

(1-(4-Chloro-2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B2717499
CAS No.: 1271665-51-0
M. Wt: 277.63
InChI Key: LGARJUUDUGOBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(4-Chloro-2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol is a chemical compound that features a triazole ring substituted with a chlorotrifluoromethylphenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Chloro-2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Introduction of the Chlorotrifluoromethylphenyl Group: This step involves the substitution of the triazole ring with a chlorotrifluoromethylphenyl group through a nucleophilic aromatic substitution reaction.

    Addition of the Hydroxymethyl Group: The final step involves the addition of a hydroxymethyl group to the triazole ring, which can be achieved through a reduction reaction using a suitable reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1-(4-Chloro-2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorotrifluoromethylphenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(4-Chloro-2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its triazole ring, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (1-(4-Chloro-2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The chlorotrifluoromethylphenyl group can enhance the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-Chloro-2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)ethanol
  • (1-(4-Chloro-2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)acetic acid
  • (1-(4-Chloro-2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)amine

Uniqueness

The uniqueness of (1-(4-Chloro-2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol lies in its combination of a triazole ring with a chlorotrifluoromethylphenyl group and a hydroxymethyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[1-[4-chloro-2-(trifluoromethyl)phenyl]triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N3O/c11-6-1-2-9(8(3-6)10(12,13)14)17-4-7(5-18)15-16-17/h1-4,18H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGARJUUDUGOBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)N2C=C(N=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.